molecular formula C19H19N3O5S B2684117 N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine CAS No. 2096495-91-7

N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine

Cat. No.: B2684117
CAS No.: 2096495-91-7
M. Wt: 401.44
InChI Key: PPMRVSVZTNPRSX-UHFFFAOYSA-N
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Description

N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Formation of the Furan Ring: The furan ring is typically synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the furan and thiazole intermediates with asparagine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group on the methoxyphenyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, N2-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity due to the presence of the thiazole ring, which is known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The furan and thiazole rings could play a crucial role in binding to the active site of a target protein, while the methoxyphenyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(furan-2-ylmethyl)-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine: Similar structure but with a hydroxy group instead of a methoxy group.

    N~2~-(furan-2-ylmethyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-alpha-asparagine: Similar structure but with a chloro group instead of a methoxy group.

    N~2~-(furan-2-ylmethyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-alpha-asparagine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N2-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine can significantly influence its chemical reactivity and biological activity. Methoxy groups are known to be electron-donating, which can affect the compound’s interaction with biological targets and its overall stability.

This detailed overview should provide a comprehensive understanding of N2-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-26-13-6-4-12(5-7-13)16-11-28-19(21-16)22-18(25)15(9-17(23)24)20-10-14-3-2-8-27-14/h2-8,11,15,20H,9-10H2,1H3,(H,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMRVSVZTNPRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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